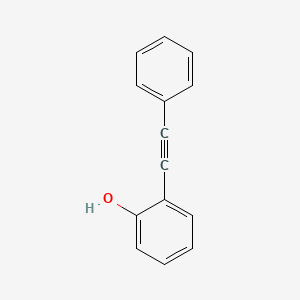![molecular formula C34H43N3O9S B13115895 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity. This compound has emerged as an efficient class of organocatalysts, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves several steps. The starting materials typically include 1,2-diphenylethane and piperidine. The reaction proceeds through a series of steps, including acetylation and thiourea formation, under controlled conditions to ensure the desired chiral configuration .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity. The compound is often produced in bulk for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl or glucopyranosyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its dual hydrogen-bonding capacity. This allows the compound to stabilize transition states and intermediates during chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved include various enzymes and receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-N,N-p-toluenesulfonyl-1,2-diphenyl-1,2-ethanediamine
- N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea
Uniqueness
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea stands out due to its unique dual hydrogen-bonding capacity, which makes it an efficient chiral catalyst. This property is not commonly found in other similar compounds, giving it an edge in various catalytic applications.
Eigenschaften
Molekularformel |
C34H43N3O9S |
|---|---|
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47)/t27-,28+,29+,30-,31+,32-,33-/m1/s1 |
InChI-Schlüssel |
QGAQQBRYIUUTDI-JPSIDBLISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



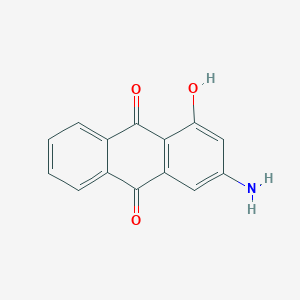
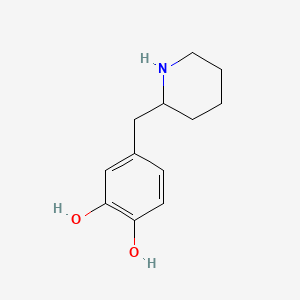
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
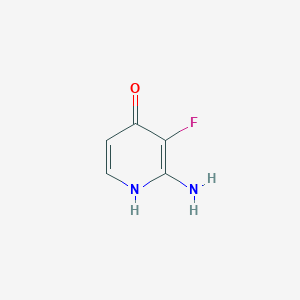
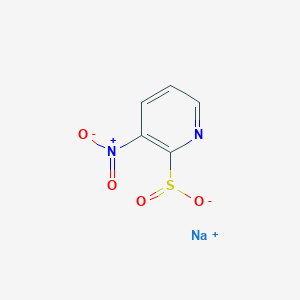
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
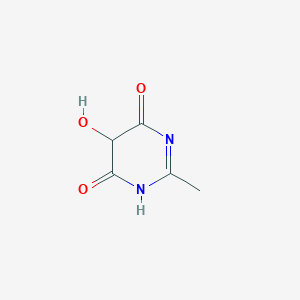



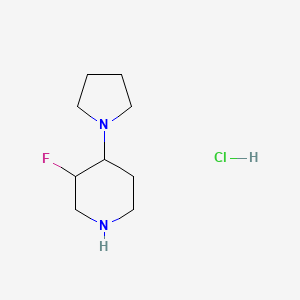
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
